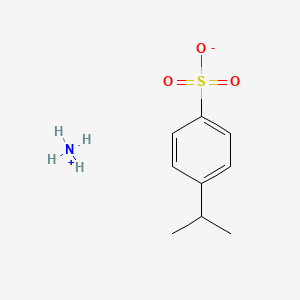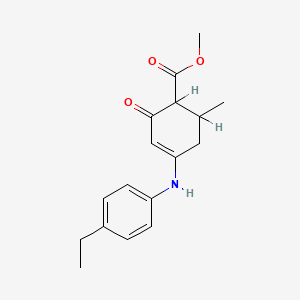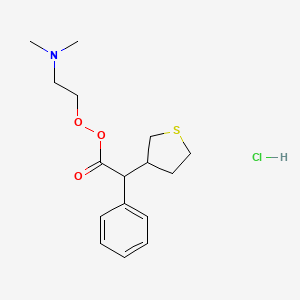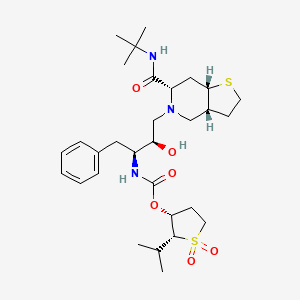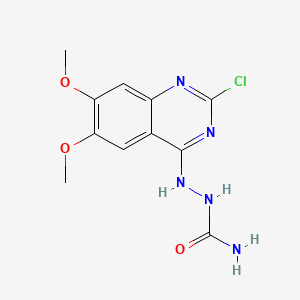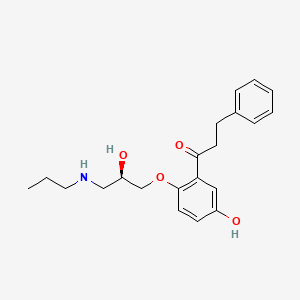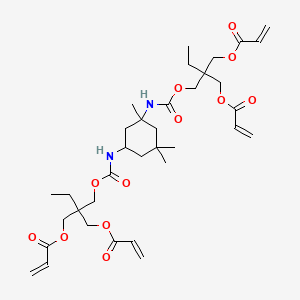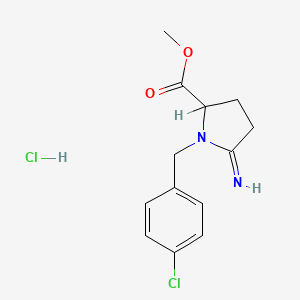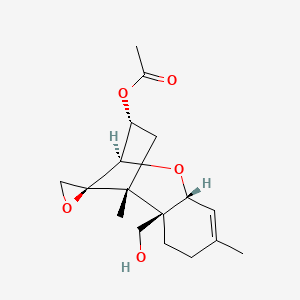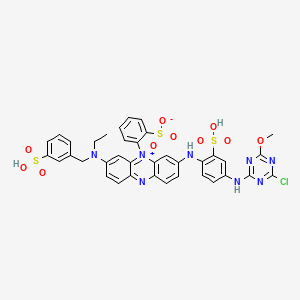
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the carboxamide group: This step involves the reaction of the piperazine derivative with a suitable carboxylic acid derivative.
N-Methylation:
Addition of the dimethylaminocarbonyl group: This step involves the reaction with dimethylamine and a carbonyl source.
Introduction of the 3-methyl-2-butenyl group: This can be achieved through alkylation reactions.
Formation of the monohydrochloride salt: The final step involves the reaction with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield amines.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(3-methyl-2-butenyl)-, monohydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1
Eigenschaften
CAS-Nummer |
80712-52-3 |
|---|---|
Molekularformel |
C14H27ClN4O2 |
Molekulargewicht |
318.84 g/mol |
IUPAC-Name |
N-(dimethylcarbamoyl)-N-methyl-4-(3-methylbut-2-enyl)piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O2.ClH/c1-12(2)6-7-17-8-10-18(11-9-17)14(20)16(5)13(19)15(3)4;/h6H,7-11H2,1-5H3;1H |
InChI-Schlüssel |
YNUAGBURUIUSOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN1CCN(CC1)C(=O)N(C)C(=O)N(C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


